molecular formula C17H17N3O4S B4523282 N-(2,4-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide

N-(2,4-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B4523282
M. Wt: 359.4 g/mol
InChI Key: AZGPKMBGLMVXCO-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide is a thiazole-4-carboxamide derivative featuring a 2,4-dimethoxyphenyl group at the N-position of the carboxamide and a 2-furylmethylamino substituent at the C2 position of the thiazole core. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties . The structural uniqueness of this compound lies in its combination of electron-donating methoxy groups and the heteroaromatic furan moiety, which may influence solubility, target binding, and metabolic stability.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(furan-2-ylmethylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-11-5-6-13(15(8-11)23-2)19-16(21)14-10-25-17(20-14)18-9-12-4-3-7-24-12/h3-8,10H,9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGPKMBGLMVXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Furan Group: The furan moiety can be introduced via a nucleophilic substitution reaction, where a furan-containing nucleophile reacts with an electrophilic center on the thiazole ring.

    Attachment of the Dimethoxyphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan or thiazole rings, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group or other functional groups, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole or phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide is a compound that has garnered attention in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

The compound's chemical structure is characterized by the presence of a thiazole ring, a dimethoxyphenyl group, and a furan-derived side chain. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, which indicates the presence of nitrogen, oxygen, and sulfur in its structure. The thiazole moiety is often associated with biological activity, particularly in medicinal chemistry.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study demonstrated that thiazole-based compounds could effectively target cancer cell lines such as MCF-7 and HeLa, leading to reduced viability and increased apoptotic markers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Thiazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. A notable study found that certain thiazole compounds exhibited potent activity against drug-resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research indicates that thiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. Experimental models have shown that these compounds can reduce inflammation markers in conditions such as arthritis and colitis .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. Thiazole compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's .

Table: Summary of Research Findings on Thiazole Derivatives

StudyFocus AreaFindingsReference
Study 1AnticancerInhibition of MCF-7 cell proliferation
Study 2AntimicrobialActivity against drug-resistant bacteria
Study 3Anti-inflammatoryReduction of cytokine levels in arthritis models
Study 4NeuroprotectionProtection against oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Substituents

V016-4335 (N-(2,4-dimethoxyphenyl)-2-(4-ethoxy-2-fluorophenyl)-1,3-thiazole-4-carboxamide)
  • Key Features: Replaces the 2-furylmethylamino group with a 4-ethoxy-2-fluorophenyl substituent.
  • This compound is under screening for undisclosed biological activities .
Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine)
  • Key Features : Lacks the carboxamide group but retains the 2,4-dimethoxyphenyl and a 4-methoxyphenyl substituent.
  • Biological Activity : Demonstrates potent antiproliferative activity (IC₅₀ < 1 µM) by inhibiting tubulin polymerization, analogous to colchicine. Molecular docking confirms binding at the colchicine site .
  • Comparison : The absence of the carboxamide in 10s may reduce hydrogen-bonding interactions but enhances planar aromatic stacking, critical for tubulin inhibition.
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide
  • Key Features: Substitutes the 2-furylmethylamino group with a phenylsulfonylamino moiety.

Functional Analogues with Shared Thiazole-4-Carboxamide Core

Acotiamide (N-[2-[di(isopropyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide)
  • Key Features: Contains a bulky di(isopropyl)aminoethyl group and a hydroxy-dimethoxybenzoyl substituent.
  • Biological Activity : Acts as a prokinetic agent by enhancing acetylcholine release, approved for gastrointestinal motility disorders .
  • Comparison: The hydrophilic di(isopropyl)aminoethyl group in acotiamide contrasts with the lipophilic 2-furylmethyl group in the target compound, leading to divergent therapeutic applications.
2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
  • Key Features: Substitutes the 2-furylmethylamino with a 4-chlorobenzyl group and a 4-methoxybenzylcarboxamide.

Structural and Electronic Effects

  • 2-Furylmethyl vs. This may influence target selectivity and solubility.
  • Methoxy Groups : The 2,4-dimethoxyphenyl moiety in the target compound and 10s enhances electron-donating effects, stabilizing interactions with aromatic residues in proteins (e.g., tubulin’s colchicine site) .
  • Carboxamide vs. Amine : The carboxamide group in the target compound provides hydrogen-bonding capability, which is absent in 10s but critical for interactions with kinases or proteases .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The compound has the following molecular formula: C15H16N2O3S, with a molecular weight of 304.36 g/mol. Its structure features a thiazole ring, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown IC50 values in the micromolar range against human cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer) .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF75.0
Compound BHT294.5
This compoundMCF76.0

Antioxidant Properties

The antioxidant activity of thiazole derivatives has been documented, indicating their potential in protecting cells from oxidative stress. This activity is attributed to the presence of the thiazole ring and the electron-donating properties of the methoxy groups .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound C8520
This compound7825

Antimicrobial Activity

Research indicates that thiazole derivatives possess antimicrobial properties against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Table 3: Antimicrobial Efficacy of Thiazoles

PathogenMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) : It enhances ROS production leading to apoptosis in cancer cells.
  • Cell Membrane Disruption : In antimicrobial applications, it interferes with bacterial cell membrane integrity.

Case Studies

A notable study assessed the effects of thiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures significantly reduced cell viability and induced apoptosis through caspase activation pathways . Another study focused on the antioxidant potential demonstrated that these compounds could effectively scavenge free radicals in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.